(1’S)-Dehydropestalotin

Beschreibung

Pestalotin has been reported in Penicillium with data available.

Structure

3D Structure

Eigenschaften

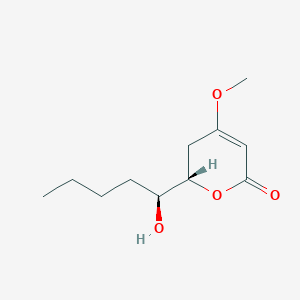

IUPAC Name |

(2S)-2-[(1S)-1-hydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-3-4-5-9(12)10-6-8(14-2)7-11(13)15-10/h7,9-10,12H,3-6H2,1-2H3/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIMUDXPJZVJJO-UWVGGRQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1CC(=CC(=O)O1)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]([C@@H]1CC(=CC(=O)O1)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956075 |

Source

|

| Record name | 6-(1-Hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34565-32-7 |

Source

|

| Record name | (2S)-2-((1S)-1-Hydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034565327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(1-Hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1’S)-Dehydropestalotin: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1’S)-Dehydropestalotin is a polyketide natural product belonging to the pyranone class of compounds. This technical guide provides an in-depth overview of its natural sources, detailed isolation protocols, and spectroscopic data. The document also addresses the stereochemical complexities of dehydropestalotin and explores its potential biological activities, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Sources and Stereochemical Considerations

Dehydropestalotin is primarily produced by endophytic fungi, microorganisms that reside within the tissues of living plants. The most well-documented stereoisomer of this compound is (+)-(1'R)-dehydropestalotin .

Fungal Sources:

Initial research pointed towards the endophytic fungus Pestalotiopsis microspora as a potential source, due to the presence of structurally related compounds like pestalotin and LL-P880β. However, definitive isolation and characterization have been more clearly reported from other fungal genera.

A significant source of (+)-(1'R)-dehydropestalotin is the marine-derived fungus Penicillium restrictum (strain MMS417), isolated from the blue mussel Mytilus edulis. This finding highlights the largely untapped chemical diversity of marine microbial ecosystems. Other species of Penicillium and Pestalotiopsis, such as Pestalotiopsis mangiferae , are also reported producers of dehydropestalotin.

Stereochemical Ambiguity:

While the predominant enantiomer found in nature is the (1'R) form, there is a report of (1’S)-Dehydropestalotin being isolated from the fungus Xylaria feejeensis . This discrepancy in the stereochemistry at the 1' position is a critical point for researchers. It is plausible that different fungal species or even different strains of the same species can produce distinct stereoisomers. This underscores the importance of careful stereochemical analysis in the isolation and characterization of this natural product. For the purpose of this guide, the focus will be on the more extensively studied (+)-(1'R)-dehydropestalotin, with the acknowledgment of the potential existence and isolation of its (1'S) epimer.

Isolation and Purification Protocols

The isolation of (+)-(1'R)-dehydropestalotin from fungal cultures involves a multi-step process encompassing fermentation, extraction, and chromatography. The following is a generalized protocol based on methodologies reported for its isolation from Penicillium restrictum.

Fungal Fermentation

The production of dehydropestalotin is highly dependent on the culture conditions. The "One Strain, Many Compounds" (OSMAC) approach, which involves varying the culture media and fermentation parameters, has been successfully employed to induce and enhance its production.

Typical Fermentation Parameters:

-

Fungal Strain: Penicillium restrictum MMS417

-

Culture Media: Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth are commonly used. For marine-derived fungi, media supplemented with seawater or marine-derived components may enhance secondary metabolite production.

-

Incubation: Static liquid fermentation is typically carried out in flasks at room temperature (around 25°C) for a period of 14 to 21 days in the dark.

Extraction of Fungal Metabolites

Following fermentation, the fungal biomass and the culture broth are separated. The secondary metabolites, including dehydropestalotin, are then extracted from both the mycelium and the broth.

Extraction Protocol:

-

Separation: The fungal culture is filtered to separate the mycelium from the liquid broth.

-

Mycelial Extraction: The mycelium is typically macerated and extracted with an organic solvent such as ethyl acetate (B1210297) or methanol. This process is often repeated multiple times to ensure complete extraction.

-

Broth Extraction: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent, most commonly ethyl acetate.

-

Concentration: The organic extracts from the mycelium and broth are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various fungal metabolites, is then subjected to a series of chromatographic steps to isolate pure dehydropestalotin.

Purification Workflow:

-

Initial Fractionation: The crude extract is often first fractionated using Vacuum Liquid Chromatography (VLC) or column chromatography over silica (B1680970) gel. A gradient of solvents with increasing polarity (e.g., hexane (B92381) -> ethyl acetate -> methanol) is used to separate the compounds into fractions of varying polarity.

-

Fine Purification: The fractions containing dehydropestalotin, identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis, are further purified. This typically involves repeated column chromatography on silica gel or Sephadex LH-20.

-

Final Purification: The final purification step often employs semi-preparative or preparative HPLC, using a C18 reversed-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient, to yield the pure compound.

Quantitative Data and Spectroscopic Characterization

The structural elucidation and confirmation of (+)-(1'R)-dehydropestalotin are based on a combination of spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for (+)-(1'R)-Dehydropestalotin

| Property | Data |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Appearance | White amorphous powder or colorless oil |

| Optical Rotation [α]D | Positive value (specific value depends on solvent and concentration) |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ consistent with the molecular formula C₁₁H₁₅O₄⁺ |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for (+)-(1'R)-Dehydropestalotin (in CDCl₃)

| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, multiplicity, J in Hz) |

| 2 | 164.5 | - |

| 3 | 98.0 | 5.40 (d, J=2.0) |

| 4 | 170.1 | - |

| 5 | 90.1 | 5.95 (d, J=2.0) |

| 6 | 78.5 | 4.65 (m) |

| 1' | 135.2 | 6.80 (dd, J=15.5, 5.0) |

| 2' | 128.9 | 6.10 (dd, J=15.5, 1.5) |

| 3' | 34.5 | 2.25 (m) |

| 4' | 22.1 | 1.50 (m) |

| 5' | 13.8 | 0.95 (t, J=7.5) |

| OMe | 56.0 | 3.80 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Biological Activity and Potential Signaling Pathways

Preliminary studies have indicated that dehydropestalotin possesses anti-inflammatory properties. Specifically, it has been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition suggests a potential therapeutic application for dehydropestalotin in inflammatory diseases.

Potential Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the precise mechanism of dehydropestalotin is yet to be fully elucidated, a plausible hypothesis is that it interferes with these pro-inflammatory cascades.

Hypothesized Anti-inflammatory Signaling Pathway of Dehydropestalotin:

Chemical structure and properties of (1’S)-Dehydropestalotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1’S)-Dehydropestalotin, with the IUPAC name 6-[(1S)-1-hydroxypentyl]-4-methoxy-2H-pyran-2-one, is a naturally occurring polyketide that has garnered interest within the scientific community. This document serves as an in-depth technical guide to its chemical structure, properties, and what is currently known about its biological significance. It is intended to be a valuable resource for professionals in research, science, and drug development.

Chemical Structure and Properties

(1’S)-Dehydropestalotin is a derivative of a dihydropyranone, characterized by a six-membered heterocyclic ring containing one oxygen atom. Key structural features include a methoxy (B1213986) group at the C4 position and a chiral hydroxypentyl side chain at the C6 position, with the stereochemistry at the C1' position designated as 'S'.

Table 1: Physicochemical Properties of (1’S)-Dehydropestalotin

| Property | Value | Source |

| CAS Number | 330582-38-2 | [1][2] |

| Molecular Formula | C₁₁H₁₆O₄ | [1] |

| Molecular Weight | 212.242 g/mol | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 393.3 ± 32.0 °C at 760 mmHg | [1] |

| Flash Point | 153.3 ± 18.6 °C | [1] |

| Melting Point | Not Available | [1] |

Spectral Data

Detailed experimental spectral data for (1’S)-Dehydropestalotin is not widely available in the public domain. However, analysis of related pestalotin analogs provides insight into the expected spectral characteristics. For a synthesized analog with the same molecular formula, the following has been reported:

Table 2: Spectral Data for a Dehydropestalotin Analog

| Spectral Data Type | Observed Peaks |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+): m/z 212 |

| Nuclear Magnetic Resonance (¹H NMR) | δ (ppm): 0.98 (3H, t), 1.35 (2H, m), 1.54 (2H, m), 2.53 (1H, m), 2.96 (1H, d), 3.30 (1H, m), 3.76 (3H, s), 4.20 (2H, m), 5.15 (1H, s) |

Note: The NMR data presented is for a synthesized analog and may not exactly match that of (1’S)-Dehydropestalotin.

Natural Occurrence and Isolation

(1’S)-Dehydropestalotin is a fungal metabolite. It has been identified as a product of Urnula craterium, a species of cup fungus.[3] The production of this and other bioactive compounds by U. craterium suggests a potential ecological role, possibly in mediating interactions with other microorganisms.[3]

General Isolation Protocol

Caption: General workflow for the isolation of fungal metabolites.

This process typically involves the cultivation of the fungus in a liquid medium, followed by extraction of the culture broth with an organic solvent. The resulting crude extract is then subjected to various chromatographic techniques, such as column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate the pure compound.

Synthesis

A specific, detailed synthetic protocol for (1’S)-Dehydropestalotin is not available in the reviewed literature. However, the synthesis of pestalotin analogs has been reported. A general approach involves the construction of the 4-methoxy-2-pyrone ring system and subsequent attachment of the side chain.

Biological Activity and Potential Applications

The biological activity of (1’S)-Dehydropestalotin is an area of ongoing research. The parent compound, pestalotin, has been noted to be a gibberellin synergist. Bioactive compounds produced by Urnula craterium, including dehydropestalotin, have been shown to inhibit the growth of other fungi that are pathogenic to aspen trees.[3] This suggests potential antifungal properties for (1’S)-Dehydropestalotin.

Potential Signaling Pathways

The precise signaling pathways modulated by (1’S)-Dehydropestalotin have not been elucidated. However, based on the activities of other polyketides and their structural similarities to signaling molecules, potential areas of investigation could include pathways related to fungal growth and development, or plant-fungus interactions.

Caption: Hypothetical antifungal mechanism of action.

Experimental Protocols for Biological Evaluation

Detailed experimental protocols for the biological evaluation of (1’S)-Dehydropestalotin are not specifically described in the available literature. However, standard assays can be employed to investigate its potential biological activities.

Antifungal Activity Assay (Broth Microdilution Method)

-

Preparation of Fungal Inoculum: A suspension of the target fungal species is prepared and adjusted to a standardized concentration.

-

Serial Dilution: (1’S)-Dehydropestalotin is serially diluted in a suitable solvent and added to the wells of a microtiter plate containing fungal growth medium.

-

Inoculation: The fungal inoculum is added to each well.

-

Incubation: The microtiter plate is incubated under conditions suitable for fungal growth.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion

(1’S)-Dehydropestalotin is a natural product with a defined chemical structure and interesting, though not yet fully explored, biological properties. Its origin from the fungus Urnula craterium and its potential antifungal activity make it a subject of interest for further research in natural product chemistry, mycology, and drug discovery. The information provided in this guide is intended to serve as a foundational resource for scientists and researchers, highlighting the current state of knowledge and pointing towards future avenues of investigation. Further studies are required to fully elucidate its spectral characteristics, develop a robust synthetic route, and comprehensively evaluate its biological activity and mechanism of action.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereochemistry of (1’S)-Dehydropestalotin

This guide provides a detailed overview of the stereochemistry of (1’S)-Dehydropestalotin, a naturally occurring chiral molecule. The absolute configuration of this compound has been unequivocally established through asymmetric total synthesis, relying on the use of a chiral starting material of known stereochemistry. This document outlines the key quantitative data, experimental protocols, and the logical framework underpinning its stereochemical assignment.

Quantitative Spectroscopic and Physical Data

The stereochemical integrity of (1’S)-Dehydropestalotin is supported by precise spectroscopic and physical measurements. The data presented below corresponds to the synthetically prepared enantiomer with the (1'S) configuration.

Table 1: Optical Rotation Data for (1’S)-Dehydropestalotin

| Parameter | Value | Conditions |

| Specific Rotation ([α]D) | -86.4° | c = 1.00 in CHCl3, 22 °C |

Table 2: ¹H NMR Spectroscopic Data for (1’S)-Dehydropestalotin (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 0.92 | t | 7.2 | H-5' |

| 1.25-1.50 | m | - | H-3', H-4' |

| 1.55-1.70 | m | - | H-2' |

| 2.45 | ddd | 18.0, 4.0, 2.0 | H-6a |

| 2.70 | ddd | 18.0, 12.0, 5.0 | H-6b |

| 3.80 | s | - | OMe |

| 4.40 | m | - | H-1' |

| 5.15 | s | - | H-3 |

| 5.85 | dd | 12.0, 4.0 | H-5 |

Experimental Protocols

The absolute configuration of (-)-Dehydropestalotin was determined by its asymmetric synthesis starting from a chiral precursor of known absolute stereochemistry, ethyl (S)-3-hydroxy-2-methylpropanoate.

Key Synthetic Step: Grignard Reaction for Stereocenter Introduction

The crucial step in establishing the (1'S) stereocenter involves the Grignard reaction of an aldehyde with a suitable organomagnesium reagent. The following is a representative protocol based on analogous syntheses:

-

Preparation of the Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is added magnesium turnings (1.2 eq). A solution of 1-bromobutane (B133212) (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

-

Grignard Addition: The aldehyde precursor, derived from ethyl (S)-3-hydroxy-2-methylpropanoate, is dissolved in anhydrous diethyl ether and cooled to -78 °C under a nitrogen atmosphere. The prepared Grignard reagent is then added dropwise to the stirred solution.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield the secondary alcohol with the desired (S) configuration at the newly formed stereocenter.

Visualization of Stereochemical Assignment and Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the stereochemical assignment and the experimental workflow.

Caption: Logical flow for the assignment of the absolute configuration of (1’S)-Dehydropestalotin.

Caption: Experimental workflow for the synthesis and stereochemical characterization of (1’S)-Dehydropestalotin.

A Technical Guide to the Proposed Biosynthesis of (1’S)-Dehydropestalotin in Fungi

Abstract: (1’S)-Dehydropestalotin is a polyketide metabolite produced by various fungal species. While its specific biosynthetic pathway has not been fully elucidated in published literature, its structure strongly suggests it is synthesized by a Type I iterative Polyketide Synthase (iPKS). This technical guide outlines a proposed biosynthetic pathway for (1’S)-Dehydropestalotin based on established principles of fungal polyketide synthesis. It provides a comprehensive overview of the key enzymatic steps, presents representative quantitative data from analogous systems, details robust experimental protocols for pathway elucidation, and includes visualizations to clarify complex processes. This document serves as a foundational resource for researchers aiming to investigate, engineer, or harness the biosynthetic machinery of this and other related fungal polyketides.

Proposed Biosynthetic Pathway of (1’S)-Dehydropestalotin

The biosynthesis of polyketides in fungi is predominantly carried out by large, multidomain enzymes known as iterative Type I Polyketide Synthases (iPKSs).[1][2] These enzymatic assembly lines catalyze the sequential condensation of simple acyl-CoA precursors to form a complex polyketide chain.[1] The structure of (1’S)-Dehydropestalotin, a C12 polyketide featuring a dihydropyranone ring, suggests a pathway initiated by a C4 starter unit and extended by four molecules of malonyl-CoA. The synthesis is likely performed by a Partially Reducing Polyketide Synthase (PR-PKS), which selectively reduces some of the β-keto groups during chain elongation.[2]

The proposed pathway begins with the loading of a starter unit, likely crotonyl-CoA, onto the Acyl Carrier Protein (ACP) domain of the PKS. This is followed by four successive rounds of chain extension via decarboxylative Claisen condensation with malonyl-CoA. The PKS programming dictates the reductive processing at each step. For dehydropestalotin, specific ketoreduction and dehydration steps are required to install the hydroxyl and alkene moieties at the correct positions. The final step involves the release of the polyketide chain from the PKS, which is often coupled with a cyclization reaction catalyzed by a Thioesterase (TE) or a dedicated cyclase domain to form the characteristic δ-lactone ring.

Key Enzymes and Domains in Polyketide Synthesis

The synthesis of a polyketide like dehydropestalotin is orchestrated by a single megasynthase (the PKS) containing multiple catalytic domains, each with a specific function.[3][4]

-

Starter Unit Acyl-CoA-ACP Transacylase (SAT): Selects and loads the initial starter unit (e.g., crotonyl-CoA) onto the ACP.

-

Acyltransferase (AT): Selects and loads the malonyl-CoA extender units onto the ACP domain.[1]

-

Ketosynthase (KS): Catalyzes the core chain-elongation reaction, a decarboxylative Claisen condensation between the growing polyketide chain (bound to the KS) and the malonyl-ACP.[1]

-

Acyl Carrier Protein (ACP): A small, flexible domain that carries the growing polyketide chain and the extender units, shuttling them between the various catalytic domains of the PKS.[1]

-

Ketoreductase (KR): When active, reduces the β-keto group formed after condensation to a β-hydroxyl group. The stereochemistry of this reduction is tightly controlled.[1]

-

Dehydratase (DH): When active, eliminates the β-hydroxyl group to form an α,β-double bond.[1]

-

Enoyl Reductase (ER): If present and active, reduces the α,β-double bond to a saturated carbon-carbon bond. This domain is likely inactive or bypassed in the final extension cycle for dehydropestalotin to preserve the double bond in the ring.

-

Thioesterase (TE) / Product Template (PT): Catalyzes the final step of the process, which involves releasing the completed polyketide chain from the ACP.[3] This release is often coupled with an intramolecular cyclization to form a stable lactone or pyrone ring.[5]

Quantitative Data from Analogous Fungal PKS Systems

Direct quantitative data for the (1’S)-Dehydropestalotin PKS is unavailable. However, data from the heterologous expression of other fungal PKSs provide a benchmark for expected production yields and enzyme performance. These studies demonstrate the feasibility of producing complex polyketides in recombinant hosts and offer a basis for comparison.[3][6]

| PKS System | Heterologous Host | Product | Titer (mg/L) | Reference |

| Brefeldin A PKS (Bref-PKS) & Thiohydrolase (Bref-TH) | Saccharomyces cerevisiae | Acyclic octaketide precursor (Compound 4 ) | 4 | [3] |

| Brefeldin A PKS (Bref-PKS) & Thiohydrolase (Bref-TH) | Saccharomyces cerevisiae | Acyclic octaketide precursor (Compound 6 ) | 2 | [3] |

| Preu3 PKS | Saccharomyces cerevisiae | 3-methylorsellinic acid | ~15 | [6] |

| Preu6 PKS | Saccharomyces cerevisiae | Lecanoric acid | ~5 | [6] |

| Monocillin II Synthase (PchI/PchE) | Exophiala dermatitidis | Monocillin II | ~10 | [7] |

Table 1: Representative product yields from the heterologous expression of various fungal polyketide synthases in yeast hosts.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway for (1’S)-Dehydropestalotin requires a multi-step experimental approach, from identifying the responsible gene cluster to characterizing the enzymes involved.

Protocol 1: Identification of the Biosynthetic Gene Cluster (BGC)

The genes responsible for producing a fungal secondary metabolite are typically clustered together in the genome.[4]

-

Genome Sequencing: Obtain a high-quality whole-genome sequence of a known (1’S)-Dehydropestalotin producing fungus (e.g., a Pestalotiopsis or Penicillium species).

-

Bioinformatic Analysis:

-

Submit the genome sequence to specialized bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[6]

-

Search the output for predicted Type I PKS gene clusters, specifically looking for those with a domain architecture consistent with a Partially Reducing PKS (KS-AT-DH-KR-ACP-TE).

-

Compare the predicted BGCs with known clusters that produce structurally similar compounds to identify the most likely candidate.

-

Protocol 2: PKS Gene Knockout via CRISPR/Cas9

Gene knockout is the definitive method to link a specific gene to the production of a metabolite.[8][9][10]

-

Design Guide RNAs (gRNAs): Design two gRNAs targeting the 5' and 3' ends of the coding sequence of the candidate PKS gene. This ensures complete deletion of the gene.[10]

-

Construct Repair Template:

-

Design a repair template cassette containing a selectable marker (e.g., hygromycin resistance gene, hph).

-

Flank the marker with 50-100 bp homology arms corresponding to the regions immediately upstream and downstream of the PKS gene's start and stop codons, respectively.[10]

-

Amplify the marker and homology arms using fusion PCR.[8]

-

-

Protoplast Transformation:

-

Grow the fungal strain in liquid culture and harvest the mycelia.

-

Generate protoplasts by enzymatic digestion of the fungal cell wall.

-

Co-transform the protoplasts with the Cas9 protein, the two gRNAs, and the linear repair template using a PEG-mediated method.[9]

-

-

Selection and Verification:

-

Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin).

-

Isolate resistant colonies and extract their genomic DNA.

-

Verify the correct gene replacement event using diagnostic PCR with primers flanking the target locus and internal to the selection marker.

-

-

Metabolite Analysis:

-

Culture the wild-type and confirmed knockout strains under production conditions.

-

Extract the secondary metabolites from the culture broth and mycelia.

-

Analyze the extracts using HPLC and LC-MS. The absence of the (1’S)-Dehydropestalotin peak in the knockout strain's extract, compared to the wild-type, confirms the PKS gene's role in its biosynthesis.

-

Protocol 3: Heterologous Expression in Saccharomyces cerevisiae

Expressing the PKS gene in a clean host like yeast can confirm it is sufficient for product formation and can simplify product purification for structural analysis.[6][11]

-

Gene Cloning:

-

Amplify the full-length PKS gene (as cDNA to remove introns) from the producing fungus.

-

Clone the cDNA into a yeast expression vector under the control of a strong, inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

Transform the expression plasmid into a suitable S. cerevisiae host strain (e.g., BJ5464-NpgA, which is deficient in some proteases).[6]

-

Select for successful transformants on appropriate dropout media.

-

-

Protein Expression and Fermentation:

-

Grow a starter culture of the recombinant yeast strain in selective media.

-

Inoculate a larger volume of expression media (containing galactose to induce the promoter) with the starter culture.

-

Incubate for 3-5 days to allow for protein expression and metabolite production.[3]

-

-

Extraction and Analysis:

-

Extract the yeast culture (both cells and supernatant) with an organic solvent like ethyl acetate.

-

Concentrate the extract and analyze by HPLC and LC-MS, comparing it to an authentic standard of (1’S)-Dehydropestalotin.

-

Protocol 4: In Vitro Characterization of the PKS

In vitro assays with purified enzyme allow for detailed mechanistic studies of the PKS and its individual domains.[3][12][13]

-

Protein Expression and Purification:

-

In Vitro Reconstitution Assay:

-

Set up a reaction mixture in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

-

Add the purified PKS enzyme, the starter unit (crotonyl-CoA), the extender unit (malonyl-CoA), and the required cofactor (NADPH for reductive steps).[3][13]

-

Incubate the reaction at room temperature for several hours.

-

-

Product Analysis:

-

Quench the reaction and extract the products with ethyl acetate.

-

Analyze the extract by LC-MS to confirm the production of (1’S)-Dehydropestalotin.

-

This system can be further used for substrate feeding studies with labeled precursors (e.g., ¹³C-malonyl-CoA) to confirm the building blocks or to test the function of individual domains by omitting specific cofactors (e.g., omitting NADPH to trap non-reduced intermediates).[3][14]

-

Conclusion

This guide presents a scientifically grounded, proposed biosynthetic pathway for the fungal polyketide (1’S)-Dehydropestalotin, based on its chemical structure and the well-established principles of fungal PKS enzymology. The outlined experimental protocols, from bioinformatics and genetic manipulation to heterologous expression and in vitro biochemistry, provide a clear and robust roadmap for the definitive elucidation and characterization of this pathway. The successful validation of this pathway will not only deepen our understanding of fungal natural product biosynthesis but also provide a powerful toolkit for the bioengineering of novel polyketides for applications in medicine and biotechnology.

References

- 1. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diversity-oriented combinatorial biosynthesis of benzenediol lactone scaffolds by subunit shuffling of fungal polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cloning and Functional Characterization of the Polyketide Synthases Based on Genome Mining of Preussia isomera XL-1326 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. A Simple and Universal System for Gene Manipulation in Aspergillus fumigatus: In Vitro-Assembled Cas9-Guide RNA Ribonucleoproteins Coupled with Microhomology Repair Templates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterologous expression of a fungal type III polyketide synthase biosynthetic gene cluster in baker’s yeast - Student Theses Faculty of Science and Engineering [fse.studenttheses.ub.rug.nl]

- 12. repo.uni-hannover.de [repo.uni-hannover.de]

- 13. escholarship.org [escholarship.org]

- 14. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Biological Activity Screening of (1’S)-Dehydropestalotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1’S)-Dehydropestalotin is a natural product isolated from the fungus Xylaria feejeensis. While the genus Xylaria is known for producing a diverse array of secondary metabolites with a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and cytotoxic effects, specific and detailed biological activity data for (1’S)-Dehydropestalotin remains limited in publicly accessible scientific literature. This guide provides a framework for the biological activity screening of (1’S)-Dehydropestalotin, outlining standard experimental protocols and data presentation formats relevant to the field. Due to the current lack of specific data for this compound, this document serves as a methodological guide rather than a comprehensive data repository.

Introduction

Natural products are a cornerstone of drug discovery, providing novel chemical scaffolds with diverse biological activities. Fungal secondary metabolites, in particular, have yielded numerous therapeutic agents. The compound (1’S)-Dehydropestalotin, a metabolite of the fungus Xylaria feejeensis, represents a potential candidate for biological activity screening. The genus Xylaria is recognized for its production of bioactive compounds, suggesting that its metabolites warrant investigation for therapeutic potential. This guide outlines the fundamental screening assays and methodologies that would be employed to characterize the biological profile of (1’S)-Dehydropestalotin.

Potential Biological Activities and Screening Methodologies

Based on the known activities of secondary metabolites from related fungal species, the primary areas for screening the biological activity of (1’S)-Dehydropestalotin would include antimicrobial, antifungal, cytotoxic, and phytotoxic effects.

Antimicrobial Activity Screening

The evaluation of a compound's ability to inhibit the growth of pathogenic bacteria is a critical first step in the development of new antibiotics.

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum:

-

Select a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

-

Culture the bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of (1’S)-Dehydropestalotin Dilutions:

-

Dissolve (1’S)-Dehydropestalotin in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive controls (bacteria in broth without the compound) and negative controls (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (visible growth).

-

Results can be confirmed by measuring the optical density at 600 nm (OD600) using a microplate reader.

-

Antifungal Activity Screening

Similar to antimicrobial screening, assessing the activity against pathogenic fungi is crucial.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Fungal Inoculum:

-

Use a panel of relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

-

Prepare a standardized fungal spore or yeast suspension in RPMI-1640 medium to a concentration of approximately 0.5-2.5 x 10^3 cells/mL.

-

-

Preparation of (1’S)-Dehydropestalotin Dilutions:

-

Follow the same serial dilution procedure as for the antimicrobial assay, using RPMI-1640 medium.

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to the wells.

-

Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the positive control.

-

Cytotoxic Activity Screening

Evaluating the toxicity of a compound against human cell lines is essential to assess its potential as a therapeutic agent and to determine its therapeutic window.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture and Seeding:

-

Select a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal human cell line (e.g., HEK293).

-

Culture the cells in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of (1’S)-Dehydropestalotin in the cell culture medium.

-

Replace the medium in the wells with the medium containing the compound dilutions.

-

Incubate the plates for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Data Presentation

Quantitative data from biological activity screenings should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Antimicrobial and Antifungal Activity of (1’S)-Dehydropestalotin (MIC in µg/mL)

| Microorganism | Strain | MIC (µg/mL) |

| Gram-positive Bacteria | ||

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Enterococcus faecalis | ATCC 29212 | Data not available |

| Gram-negative Bacteria | ||

| Escherichia coli | ATCC 25922 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Fungi | ||

| Candida albicans | ATCC 90028 | Data not available |

| Aspergillus fumigatus | ATCC 204305 | Data not available |

Table 2: Hypothetical Cytotoxic Activity of (1’S)-Dehydropestalotin (IC50 in µM)

| Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| HeLa | Cervical Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| HEK293 | Normal Kidney | Data not available |

Visualization of Experimental Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes.

Caption: General workflow for in vitro biological activity screening.

Signaling Pathways

Should (1’S)-Dehydropestalotin exhibit significant cytotoxic activity, further studies would be necessary to elucidate the underlying mechanism of action, which may involve specific cellular signaling pathways. For instance, if apoptosis is induced, pathways involving caspases, Bcl-2 family proteins, and p53 would be investigated. As no specific data is currently available, a hypothetical diagram illustrating a generic apoptosis pathway is provided.

Caption: Hypothetical intrinsic apoptosis signaling pathway.

Conclusion

While (1’S)-Dehydropestalotin originates from a fungally rich source of bioactive compounds, a comprehensive biological activity screening is required to determine its therapeutic potential. This guide provides the necessary framework of standard experimental protocols for such a screening cascade, encompassing antimicrobial, antifungal, and cytotoxic assays. The generation of quantitative data, as outlined in the example tables, is crucial for the initial assessment and further development of this natural product. Future research should focus on performing these assays to populate these data tables and, if promising activity is observed, to investigate the underlying mechanisms of action.

Unraveling the Therapeutic Potential of (1’S)-Dehydropestalotin: A Technical Overview

This technical guide aims to provide a consolidated overview of the current, albeit limited, understanding of (1’S)-Dehydropestalotin and related compounds, drawing from broader studies on Pestalotiopsis metabolites. The information presented is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic avenues of this class of natural products.

Chemical Profile

(1’S)-Dehydropestalotin, also known as 6-[(1S)-1-hydroxypentyl]-4-methoxy-2H-pyran-2-one, is a polyketide metabolite. Its structure is characterized by a dihydropyranone ring system with a chiral hydroxypentyl side chain. The stereochemistry at the 1'-position is crucial for its biological activity.

Potential Therapeutic Applications: An Extrapolation from Related Compounds

While direct evidence for the therapeutic applications of (1’S)-Dehydropestalotin is scarce, studies on analogous compounds from Pestalotiopsis suggest several areas of potential interest:

-

Anticancer Activity: Numerous secondary metabolites from Pestalotiopsis have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain compounds have shown inhibitory activity against human breast cancer and other tumor cell lines. The proposed mechanisms often involve the induction of apoptosis and the inhibition of cell proliferation.

-

Anti-inflammatory Effects: The structural motifs present in dehydropestalotin and its analogues are found in other natural products with known anti-inflammatory properties. The potential mechanism could involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling cascades.

-

Enzyme Inhibition: The lactone ring and other functional groups within the dehydropestalotin scaffold suggest potential as an enzyme inhibitor. This could be relevant for targeting enzymes involved in various disease processes.

Experimental Protocols: A General Framework

Detailed experimental protocols for (1’S)-Dehydropestalotin are not available. However, based on studies of similar natural products, the following methodologies would be applicable for its evaluation.

Cytotoxicity Assays

A standard approach to evaluate the anticancer potential of a compound is through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Workflow for Cytotoxicity Screening:

A Technical Deep Dive into Pestalotin and Dehydropestalotin: Biosynthesis, Chemical Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pestalotin and dehydropestalotin are polyketide secondary metabolites produced by various fungal species, notably those belonging to the genus Pestalotiopsis. These compounds have garnered significant interest within the scientific community due to their intriguing chemical structures and diverse biological activities. This technical guide provides a comprehensive literature review of pestalotin and dehydropestalotin, focusing on their biosynthesis, chemical synthesis, and a detailed examination of their biological effects. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Biosynthesis of Pestalotin and Related Compounds

The biosynthesis of pestalotin, as a polyketide, is orchestrated by a multi-domain enzyme known as a polyketide synthase (PKS). Fungal PKS genes are typically located within biosynthetic gene clusters (BGCs), which also contain genes encoding for tailoring enzymes that modify the polyketide backbone to produce the final natural product.

Research into the biosynthesis of structurally related dibenzodioxocinones in Pestalotiopsis microspora has shed light on a potential pathway for pestalotin. A specific gene cluster containing the polyketide synthase gene pks8 has been identified as crucial for the production of these compounds. The deletion of pks8 resulted in a significant reduction of pestalotiollide B, a related dibenzodioxocinone.[1] This suggests that the biosynthesis of pestalotin likely follows a similar pathway, originating from the iterative action of a PKS, followed by modifications from associated tailoring enzymes.

A proposed biosynthetic pathway, based on the pks8 gene cluster and the formation of dibenzodioxocinones, is depicted below. This pathway likely shares early steps with the biosynthesis of pestalotin.

Chemical Synthesis

The asymmetric total synthesis of all four diastereomers of pestalotin has been successfully achieved, providing a clear route to these molecules for further study.

Experimental Protocol: Divergent Asymmetric Total Synthesis of Pestalotin Diastereomers

This protocol is a summary of the key steps involved in the synthesis of pestalotin diastereomers. For full experimental details, including reagent quantities and reaction conditions, please refer to the original publication.

Workflow for Pestalotin Synthesis:

Biological Activities

Pestalotin and dehydropestalotin exhibit a range of biological activities, with the most notable being their role as plant growth regulators.

Plant Growth Regulation

Pestalotin has been identified as a gibberellin synergist.[2][3] Gibberellins (B7789140) are a class of plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering. Pestalotin enhances the effect of gibberellins, leading to increased plant growth.[2] This synergistic activity is of significant interest for potential applications in agriculture.

Experimental Protocol: Rice Seedling Growth Assay

This assay is used to evaluate the gibberellin-synergistic activity of pestalotin.

-

Plant Material: Rice seedlings (e.g., dwarf cultivar) are used.

-

Treatment: Seedlings are grown in solutions containing varying concentrations of gibberellic acid (GA3) with and without the addition of pestalotin.

-

Incubation: The seedlings are incubated under controlled conditions (e.g., 30°C for 40 hours with intermittent shaking).

-

Measurement: The effect on growth is quantified by measuring parameters such as shoot elongation or the release of reducing sugars from the endosperm.[2] The amount of reducing sugar can be determined colorimetrically using the Somogyi-Nelson method.[2]

Antimicrobial and Cytotoxic Activities

While many secondary metabolites from Pestalotiopsis show antimicrobial and cytotoxic effects, specific quantitative data for pestalotin and dehydropestalotin are not extensively reported in the readily available literature. Further screening of these compounds against a broad panel of bacterial and fungal pathogens, as well as various cancer cell lines, is warranted to fully elucidate their potential in these areas.

The following tables provide a template for the kind of quantitative data that is essential for evaluating the antimicrobial and cytotoxic potential of these compounds.

Table 1: Antimicrobial Activity of Pestalotin and Dehydropestalotin (Template)

| Compound | Test Organism | MIC (µg/mL) |

| Pestalotin | Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available | |

| Candida albicans | Data not available | |

| Dehydropestalotin | Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available | |

| Candida albicans | Data not available |

Table 2: Cytotoxic Activity of Pestalotin and Dehydropestalotin (Template)

| Compound | Cell Line | IC50 (µM) |

| Pestalotin | Human colon cancer (HCT116) | Data not available |

| Human breast cancer (MCF-7) | Data not available | |

| Human lung cancer (A549) | Data not available | |

| Dehydropestalotin | Human colon cancer (HCT116) | Data not available |

| Human breast cancer (MCF-7) | Data not available | |

| Human lung cancer (A549) | Data not available |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of a compound against a specific microorganism.

-

Preparation of Compound: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension, and the plate is incubated under conditions suitable for the growth of the microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Protocol: IC50 Determination by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound on a cell line.

-

Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is then calculated.[4]

Signaling Pathways

Currently, there is a lack of information in the published literature regarding the specific signaling pathways that are modulated by pestalotin and dehydropestalotin to exert their biological effects. The synergistic action of pestalotin with gibberellins suggests a potential interaction with the gibberellin signaling pathway in plants. However, the precise molecular target and the downstream effects remain to be elucidated. Further research, including transcriptomic and proteomic studies, is necessary to uncover the mechanisms of action of these compounds.

Conclusion and Future Directions

Pestalotin and dehydropestalotin are fascinating natural products with established synergistic effects on plant growth and potential for other biological activities. While their biosynthesis is beginning to be understood through the study of related compounds, the precise enzymatic steps and regulatory mechanisms remain to be fully characterized. The successful total synthesis of pestalotin diastereomers opens the door for the generation of analogs and further structure-activity relationship studies.

A critical gap in the current knowledge is the lack of comprehensive quantitative data on the antimicrobial and cytotoxic activities of these compounds. Systematic screening against a diverse range of pathogens and cancer cell lines is highly recommended. Furthermore, mechanistic studies are urgently needed to identify the molecular targets and signaling pathways through which pestalotin and dehydropestalotin exert their biological effects. Unraveling these mechanisms will be crucial for realizing the full therapeutic and agricultural potential of these intriguing fungal metabolites.

References

Unlocking Nature's Arsenal: A Technical Guide to the Antifungal Potential of Secondary Metabolites from Xylaria Species

For Researchers, Scientists, and Drug Development Professionals

The genus Xylaria, a widespread group of fungi often found on decaying wood, represents a prolific and largely untapped source of novel secondary metabolites with significant therapeutic potential.[1][2] These compounds, born from the intricate biosynthetic pathways of these fungi, exhibit a remarkable diversity of chemical structures and biological activities.[1][2] Of particular interest to the scientific and pharmaceutical communities is their pronounced antifungal activity, offering promising avenues for the development of new drugs to combat the growing threat of resistant fungal pathogens.

This technical guide provides an in-depth exploration of the antifungal capabilities of secondary metabolites derived from Xylaria species. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the key compounds, their measured potencies, the experimental methodologies for their discovery and evaluation, and the cellular pathways they disrupt.

Quantitative Antifungal Activity of Xylaria Metabolites

A diverse array of secondary metabolites has been isolated from various Xylaria species, demonstrating a broad spectrum of antifungal activities. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal potency. The following tables summarize the reported MIC values for several classes of compounds from Xylaria against a range of pathogenic and spoilage fungi.

Table 1: Antifungal Activity of Terpenoids from Xylaria Species

| Compound Class | Specific Compound(s) | Fungal Species | MIC (µg/mL) | Reference |

| Sesquiterpenes | Xylarioxide A | Curvularia lunata | 8 | [1] |

| Botrytis cinerea | 16 | [1] | ||

| Xylarioxide B | Curvularia lunata | 16 | [1] | |

| Alternaria alternata | 16 | [1] | ||

| Xylarioxide C | Curvularia lunata | 16 | [1] | |

| Alternaria alternata | 16 | [1] | ||

| Unnamed Sesquiterpenes | Pyricularia oryzae | 32 | [1] | |

| (Compound 52) | Hormodendrum compactum | 32 | [1] | |

| Candida albicans | 32 | [1] | ||

| Triterpenoids | Xylarioxide E | Gibberella saubinetii | 8.0 | [1] |

| Curvularia lunata | 8.0 | [1] | ||

| Colletotrichum gloeosporioides | 16.0 | [1] | ||

| Xylarioxide F | Alternaria alternata | 8.0 | [1] | |

| Curvularia lunata | 8.0 | [1] | ||

| Colletotrichum gloeosporioides | 16.0 | [1] |

Table 2: Antifungal Activity of Nitrogen-Containing Compounds from Xylaria Species

| Compound Class | Specific Compound(s) | Fungal Species | MIC (µg/mL) | Reference |

| Cytochalasans | Cytochalasin D | Colletotrichum gloeosporioides | 2.46 µmol/mL | [3] |

| Xylariachalasin A | Candida albicans | 12.5 µM | [4] | |

| Xylariachalasin B | Candida albicans | 12.5 µM | [4] | |

| Amides | Xylaramide | Nematospora coryli | 1.0 | [5] |

| Saccharomyces cerevisiae | 5.0 | [5] |

Table 3: Antifungal Activity of Polyketides and Lactones from Xylaria Species

| Compound Class | Specific Compound(s) | Fungal Species | MIC (µg/mL) | Reference |

| Polyketides | Piliformic Acid | Colletotrichum gloeosporioides | 2.92 µmol/mL | [3] |

| Lactones | Unnamed Lactones | Candida albicans | 32-64 | [1] |

| (Compounds 77, 82) | Aspergillus niger | 64 | [5] |

Experimental Protocols

The discovery and evaluation of antifungal compounds from Xylaria species involve a systematic workflow encompassing fungal cultivation, metabolite extraction, purification, and bioactivity assessment.

Protocol 1: General Isolation and Purification of Secondary Metabolites

This protocol provides a general framework for the isolation of antifungal compounds, with specific details for cytochalasin D as an example.[6][7]

1. Fungal Cultivation:

-

Inoculate Xylaria sp. into a suitable liquid medium, such as Potato Dextrose Broth (PDB).[7]

-

Incubate the culture under appropriate conditions (e.g., 25°C for 14 days in the dark) to allow for fungal growth and metabolite production.[7]

2. Extraction:

-

After the incubation period, separate the mycelia from the culture broth by filtration.

-

Extract the culture filtrate multiple times with an organic solvent such as ethyl acetate (B1210297) (EtOAc).[7]

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Step 1: Size-Exclusion Chromatography:

-

Apply the crude EtOAc extract to a Sephadex™ LH-20 column.[6]

-

Elute with methanol (B129727) to separate the compounds based on size.[6]

-

-

Step 2: Silica (B1680970) Gel Column Chromatography:

-

Fractionate the active fractions from the previous step on a silica gel 60 column.[6]

-

Use a gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity. For example, a gradient of n-hexane-EtOAc (e.g., from 3:1 to 1:3) followed by a gradient of chloroform-methanol (e.g., from 5:1 to 1:7) can be employed.[6]

-

-

Step 3: Further Purification (if necessary):

-

Subject the resulting fractions to further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

-

4. Structure Elucidation:

-

Determine the chemical structure of the isolated pure compounds using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[6][7]

Protocol 2: Broth Microdilution Antifungal Susceptibility Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Fungal Inoculum:

-

Culture the fungal test strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain a fresh, pure culture.

-

Prepare a fungal suspension in a sterile saline solution (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a specific concentration of fungal cells.

-

Further dilute the fungal suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay.

2. Preparation of Test Compound Dilutions:

-

Dissolve the purified compound from Xylaria in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate using the broth medium. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (a known antifungal drug, e.g., ketoconazole), a negative control (broth medium with the fungal inoculum and DMSO, but no compound), and a sterility control (broth medium only).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungal species.

4. Determination of MIC:

-

After incubation, visually inspect the plates for fungal growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Mandatory Visualizations

Signaling Pathway Disruption

One of the known mechanisms of action for a prominent class of Xylaria secondary metabolites, the cytochalasans, is the disruption of the actin cytoskeleton. Cytochalasin D, for instance, exerts its antifungal effect by binding to the barbed (plus) end of actin filaments, thereby inhibiting the polymerization of actin monomers.[8] This interference with actin dynamics disrupts essential cellular processes in fungi, such as cell division, growth, and morphogenesis.

Caption: Mechanism of action of Cytochalasin D on fungal actin polymerization.

Experimental Workflow

The process of discovering and characterizing novel antifungal compounds from Xylaria species follows a structured experimental pipeline, from initial fungal isolation to the identification of pure, bioactive compounds.

Caption: Experimental workflow for antifungal discovery from Xylaria species.

References

- 1. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

The Bioactive Potential of Mellein-Like Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mellein (B22732) and its structural analogs are a class of 3,4-dihydroisocoumarin compounds predominantly produced by fungi, but also found in plants, insects, and bacteria.[1] These polyketide-derived secondary metabolites exhibit a broad spectrum of biological activities, making them intriguing candidates for drug discovery and development. Their reported bioactivities include antimicrobial, antifungal, anticancer, anti-inflammatory, and phytotoxic effects.[1] This technical guide provides an in-depth exploration of the bioactivity of mellein-like compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research and application.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative bioactivity data for mellein and its derivatives across various assays. This information allows for a comparative analysis of the potency of different structural analogs.

Table 1: Antimicrobial and Antifungal Activity of Mellein-Like Compounds

| Compound | Target Organism | Bioassay | Activity Metric | Value | Reference |

| (R)-Mellein | Pyricularia oryzae | Conidial germination inhibition | IC₅₀ | 30.2 µM | [2] |

| (R)-Mellein | Pyricularia oryzae | Germ tube elongation inhibition | IC₅₀ | 20.7 µM | [2] |

| (R)-5-Methoxycarbonylmellein | Pyricularia oryzae | Conidial germination inhibition | IC₅₀ | 30.2 µM | [2] |

| (R)-5-Methoxycarbonylmellein | Pyricularia oryzae | Germ tube elongation inhibition | IC₅₀ | 20.7 µM | [2] |

| Mellein Derivative 39 | Candida neoformans | Microdilution | MIC | 10-55 µg/mL | |

| Mellein Derivative 39 | Penicillium sp. | Microdilution | MIC | 10-55 µg/mL | |

| Mellein Derivative 39 | Candida albicans | Microdilution | MIC | 10-55 µg/mL | |

| Mellein Derivative 39 | Bacillus subtilis | Microdilution | MIC | 10-55 µg/mL | |

| Mellein Derivative 39 | Staphylococcus aureus | Microdilution | MIC | 10-55 µg/mL |

Table 2: Anticancer and Cytotoxic Activity of Mellein-Like Compounds

| Compound | Cell Line | Bioassay | Activity Metric | Value | Reference |

| 5-Methylmellein | Sirtuin A (SirA) from Aspergillus nidulans | Enzyme inhibition | IC₅₀ | 120 µM | [1] |

| Mellein Derivative 39 | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | IC₅₀ | 42.8 µM |

Table 3: Anti-inflammatory Activity of Mellein-Like Compounds

| Compound | Cell Line | Bioassay | Activity Metric | Value | Reference |

| Mellein Derivative 35 | RAW 264.7 (macrophage) | Nitric Oxide (NO) production inhibition | IC₅₀ | 26.3 µM | |

| Mellein Derivative 39 | RAW 264.7 (macrophage) | Nitric Oxide (NO) production inhibition | IC₅₀ | 38.7 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the bioactivity of mellein-like compounds.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of natural products against yeast.[3][4]

a. Materials:

-

Test compound (mellein derivative) dissolved in a suitable solvent (e.g., DMSO).

-

Fungal isolate (e.g., Candida albicans).

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader.

-

Sterile saline or phosphate-buffered saline (PBS).

-

Vortex mixer.

-

Incubator (35°C).

b. Inoculum Preparation:

-

Subculture the fungal isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Prepare a fungal suspension in sterile saline or PBS from 3-5 colonies.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 1-5 x 10³ CFU/mL.

c. Assay Procedure:

-

Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. Include a solvent control (medium with the same concentration of solvent used to dissolve the compound) and a growth control (medium only).

-

Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL.

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the MIC visually or by using a microplate reader. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.[4]

Anticancer Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

a. Materials:

-

Cancer cell line (e.g., HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound (mellein derivative) dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

-

Sterile 96-well cell culture plates.

-

Microplate reader.

-

CO₂ incubator (37°C, 5% CO₂).

b. Cell Plating:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

c. Treatment:

-

Prepare serial dilutions of the test compound in the complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

d. Assay Procedure:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[8][9]

a. Materials:

-

RAW 264.7 murine macrophage cell line.

-

Complete DMEM medium.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compound (mellein derivative) dissolved in DMSO.

-

Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions).

-

Sodium nitrite (NaNO₂) standard solution.

-

Sterile 96-well cell culture plates.

-

Microplate reader.

-

CO₂ incubator (37°C, 5% CO₂).

b. Cell Culture and Treatment:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell adherence.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours. Include a control group (cells only), an LPS-only group, and a vehicle control group.

c. Nitrite Measurement:

-

Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.

-

After incubation, carefully collect 50-100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

-

Add an equal volume of the Griess reagent to each well containing the supernatant and standards.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples using the standard curve.

-

Determine the inhibitory effect of the compound on NO production and calculate the IC₅₀ value. It is also crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and potential signaling pathways that may be modulated by mellein-like compounds.

Experimental Workflows

Caption: Workflow for assessing the anticancer cytotoxicity of mellein compounds using the MTT assay.

Caption: Workflow for evaluating the anti-inflammatory activity of mellein compounds via nitric oxide inhibition.

Potential Signaling Pathways

While the precise molecular targets of mellein-like compounds are still under investigation, their anti-inflammatory and anticancer properties suggest potential modulation of key signaling pathways such as NF-κB and MAPK.

Caption: Potential inhibition of the NF-κB signaling pathway by mellein-like compounds.

Caption: Potential modulation of the MAPK signaling pathway by mellein-like compounds.

Conclusion and Future Directions

Mellein-like compounds represent a promising class of natural products with diverse and potent bioactivities. The data and protocols presented in this guide offer a foundational resource for researchers to explore their therapeutic potential further. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of derivatives to identify the key structural features responsible for specific bioactivities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds in mammalian cells.

-

In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicological profiles.

-

Synergistic Studies: Investigating the potential of mellein-like compounds to enhance the efficacy of existing drugs, particularly in the context of antimicrobial and anticancer therapies.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this intriguing class of natural compounds.

References

- 1. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of (1’S)-Dehydropestalotin: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of a proposed total synthesis of (1’S)-Dehydropestalotin, a natural product of interest for its potential biological activities. While a direct total synthesis of (1’S)-Dehydropestalotin has not been extensively reported, this protocol outlines a highly feasible and stereocontrolled route adapted from the successful synthesis of the closely related natural product, (-)-pestalotin. The proposed synthesis culminates in a selective oxidation step to yield the target α,β-unsaturated lactone.

Synthetic Strategy Overview

The synthetic approach commences with the readily available chiral building block, (R)-glycidol, and proceeds through a series of stereoselective reactions to construct the core lactone structure of pestalotin. The key steps include a copper-catalyzed Grignard reaction, a diastereoselective Mukaiyama aldol (B89426) reaction to establish the crucial stereocenters, and a subsequent intramolecular cyclization to form the pyrone ring. The synthesis is designed to be efficient and scalable, providing a practical route to this class of compounds. The final step involves the selective oxidation of the secondary alcohol to introduce the α,β-unsaturation characteristic of dehydropestalotin.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of the precursor, (-)-pestalotin, as reported in the foundational literature. This data provides a benchmark for the expected yields and stereoselectivities.

Table 1: Synthesis of Aldehyde Intermediate 1

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Tritylation | (R)-Glycidol | Trityl ether 6 | TrCl, Et3N, CH2Cl2 | 83 |

| 2 | Grignard Reaction | Trityl ether 6 | Secondary alcohol 7 | n-PrMgBr, CuI, THF | 93 |

| 3 | Benzylation | Secondary alcohol 7 | Benzyl (B1604629) ether | BnBr, NaH, THF | 92 (2 steps) |

| 4 | Detritylation | Benzyl ether | Primary alcohol 8 | PTSA·H2O, MeOH | |

| 5 | Oxidation | Primary alcohol 8 | Aldehyde 1 | TEMPO, (COCl)2, DMSO, Et3N, CH2Cl2 | 86 |